molecular formula C15H11ClS B371255 5-Chloro-3-methyl-2-phenyl-1-benzothiophene

5-Chloro-3-methyl-2-phenyl-1-benzothiophene

Cat. No. B371255
M. Wt: 258.8g/mol
InChI Key: MXKUVSBIGQHGEA-UHFFFAOYSA-N
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Patent
US04137414

Procedure details

55.7 parts by weight of p-chlorophenylthiophenylmethylmethyl ketone and 500 parts by weight polyphosphoric acid are combined in a stoppered flask and heated with stirring for 3.5 hours at 180° C. 350 Parts by volume of chlorobenzene is added to the reaction mixture and the resulting solution is heated at reflux temperature for an additional hour. After cooling the organic phase of this reaction solution is decanted off; the inorganic phase is dissolved in ice water and extracted once each with benzene and ethyl ether. The combined organic phases are then washed once with a saturated solution of sodium bicarbonate, washed once with brine, and dried over magnesium sulfate. Concentration of this solution in vacuo affords a dark solid. Crystallization of this solid (2xs) from heptane affords a brown solid. Sublimation at 135° C/0.1mm of this brown solid affords 5-chloro-3-methyl-2-phenylbenzo[b]thiophene, melting at 108.5°-110° C. This compound is represented by the following structural formula. ##STR10##
Name
p-chlorophenylthiophenylmethylmethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(C[CH:9]([C:17]([CH:19]([CH2:27][C:28]2[CH:33]=[CH:32][C:31](Cl)=[CH:30]C=2)[S:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=O)SC2C=CC=CC=2)=CC=1.[Cl:35]C1C=CC=CC=1>>[Cl:35][C:24]1[CH:23]=[CH:22][C:21]2[S:20][C:19]([C:27]3[CH:28]=[CH:33][CH:32]=[CH:31][CH:30]=3)=[C:17]([CH3:9])[C:26]=2[CH:25]=1

Inputs

Step One
Name
p-chlorophenylthiophenylmethylmethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(SC1=CC=CC=C1)C(=O)C(SC1=CC=CC=C1)CC1=CC=C(C=C1)Cl
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring for 3.5 hours at 180° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the organic phase of this reaction solution
CUSTOM
Type
CUSTOM
Details
is decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the inorganic phase is dissolved in ice water
EXTRACTION
Type
EXTRACTION
Details
extracted once each with benzene and ethyl ether
WASH
Type
WASH
Details
The combined organic phases are then washed once with a saturated solution of sodium bicarbonate
WASH
Type
WASH
Details
washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of this solution in vacuo affords a dark solid
CUSTOM
Type
CUSTOM
Details
Crystallization of this solid (2xs) from heptane
CUSTOM
Type
CUSTOM
Details
affords a brown solid

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=CC2=C(SC(=C2C)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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